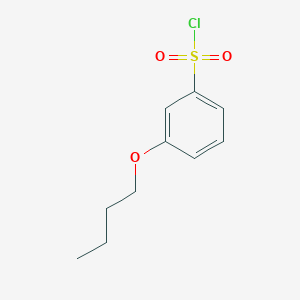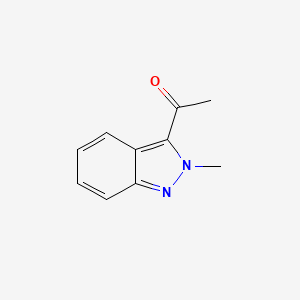
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound features a 2-methyl group attached to the indazole ring, which can influence its chemical reactivity and biological properties.
準備方法
The synthesis of 1-(2-Methyl-2H-indazol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by the formation of C–N and N–N bonds without the use of catalysts or solvents . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, which then undergoes cyclization to yield the desired indazole .
Industrial production methods often involve transition metal-catalyzed reactions due to their efficiency and high yields. For example, the use of Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones or Ag-catalyzed nitration-annulation with tert-butyl nitrite are common in large-scale synthesis .
化学反応の分析
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the indazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions include ketones, carboxylic acids, and alcohols.
科学的研究の応用
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Methyl-2H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one can be compared with other indazole derivatives, such as:
2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one: This compound features a bromine atom, which can enhance its reactivity in substitution reactions.
1-(3-aminophenyl)ethan-1-one: This compound contains an amino group, making it more suitable for applications in medicinal chemistry due to its potential for hydrogen bonding.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(2-methylindazol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7(13)10-8-5-3-4-6-9(8)11-12(10)2/h3-6H,1-2H3 |
InChIキー |
ZPCZIWBMVQGGMG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C=CC=CC2=NN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



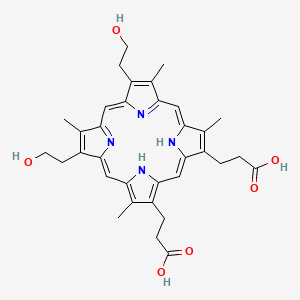

![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
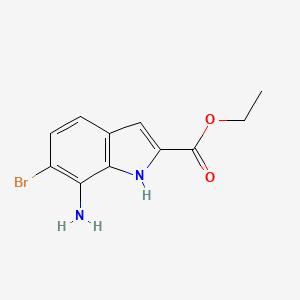
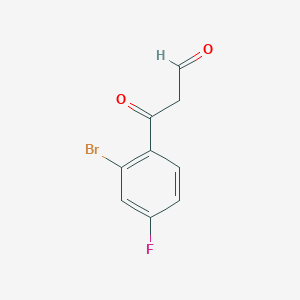
![5-Fluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B13072412.png)
amine](/img/structure/B13072420.png)
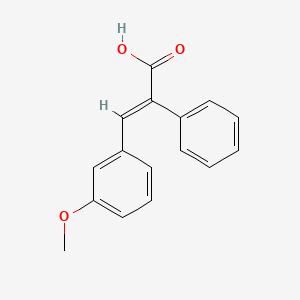
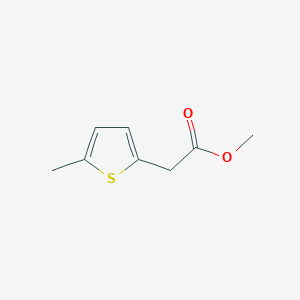
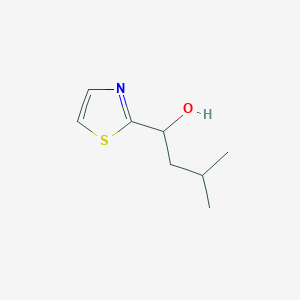
![3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B13072450.png)

